molecular formula C16H23NO4 B11841250 tert-Butyl 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 127119-08-8

tert-Butyl 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Katalognummer: B11841250
CAS-Nummer: 127119-08-8
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: CTCNHOFQNVRAGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characteristics and IUPAC Nomenclature

The molecular structure of this compound comprises a partially saturated isoquinoline ring system. The bicyclic framework consists of a benzene ring fused to a piperidine-like ring, with two methoxy (-OCH₃) groups at positions 6 and 7 and a tert-butyloxycarbonyl (-OC(O)C(CH₃)₃) group at position 2. The IUPAC name, tert-butyl 6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinecarboxylate , reflects this substitution pattern.

Key structural parameters include:

  • Molecular formula : C₁₆H₂₃NO₄
  • Molecular weight : 293.36 g/mol
  • InChI code : 1S/C16H23NO4/c1-16(2,3)21-15(18)17-7-6-11-8-13(19-4)14(20-5)9-12(11)10-17/h8-9H,6-7,10H2,1-5H3

The tert-butyl group enhances solubility in organic solvents and stabilizes the carbamate moiety against hydrolysis, while the methoxy groups direct electrophilic substitution reactions to specific positions on the aromatic ring.

Historical Context in Heterocyclic Compound Research

3,4-Dihydroisoquinoline derivatives have been studied since the early 20th century for their structural similarity to natural alkaloids such as papaverine and morphine. The introduction of the Boc-protected variant, this compound, emerged in the late 20th century as synthetic methodologies for nitrogen heterocycles advanced. Its development paralleled the growing demand for protected intermediates in peptide and alkaloid synthesis, where the Boc group serves as a temporary protecting group for amines.

A landmark in its synthetic history is the one-pot method described in patent CN110845410A, which streamlined production by combining formylation, cyclization, and esterification steps. This method improved yields to over 75% and reduced impurities to <0.15%, facilitating industrial-scale applications.

Position Within the 3,4-Dihydroisoquinoline Derivative Family

This compound belongs to a subclass of 3,4-dihydroisoquinolines distinguished by methoxy and carbamate substituents. Comparative analysis with related compounds reveals distinct functionalization patterns:

Compound Name Substituents Molecular Formula Key Applications
3,4-Dihydro-6,7-dimethoxyisoquinoline 6,7-dimethoxy C₁₁H₁₃NO₂ Alkaloid synthesis
6,7-Dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide 6,7-dimethoxy, N-phenylcarboxamide C₁₈H₂₀N₂O₃ Anticancer research
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline 6,7-dimethoxy, 3,4-dimethoxybenzyl C₂₀H₂₃NO₄ Spectroscopic studies

The tert-butyl carbamate group in the subject compound provides distinct advantages:

  • Steric protection : Shields the amine from undesired reactions during multi-step syntheses.
  • Controlled deprotection : The Boc group can be removed under mild acidic conditions, enabling selective functionalization.
  • Enhanced crystallinity : Facilitates purification and characterization.

These attributes position it as a preferred intermediate for synthesizing complex molecules, particularly in pharmaceutical contexts where precise control over reactivity is critical.

Eigenschaften

IUPAC Name

tert-butyl 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-7-6-11-8-13(19-4)14(20-5)9-12(11)10-17/h8-9H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCNHOFQNVRAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147599
Record name 1,1-Dimethylethyl 3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127119-08-8
Record name 1,1-Dimethylethyl 3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127119-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Standard Boc Protection Protocol

Reagents :

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure :

  • Dissolve 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq) in DCM.

  • Add TEA (1.2 eq) to deprotonate the amine.

  • Introduce Boc anhydride (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

  • Purify via flash chromatography (EtOAc/hexanes).

Yield : 64–89%.
Purity : >95% (HPLC).

Industrial-Scale Modifications

  • Solvent Optimization : Replacing DCM with ethyl acetate reduces toxicity.

  • Catalytic TEA : Reducing TEA to 0.5 eq with molecular sieves improves cost efficiency.

One-Pot Synthesis from 3,4-Dimethoxyphenethylamine

A streamlined one-pot approach bypasses intermediate isolation, enhancing process safety and yield.

Reaction Sequence

  • Formylation : React 3,4-dimethoxyphenethylamine with ethyl formate under reflux.

  • Cyclization : Treat with oxalyl chloride and phosphotungstic acid catalyst.

  • Boc Introduction : Add di-tert-butyl dicarbonate in situ.

Conditions :

  • Temperature: 50–55°C

  • Catalyst: Phosphotungstic acid (0.1 mol%)

  • Solvent: Methanol/DCM mixture

Yield : 75–80%.
Advantages :

  • Eliminates intermediate purification.

  • Reduces waste by 40% compared to stepwise synthesis.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated methods enable functionalization prior to Boc protection, offering modularity for derivative synthesis.

Allylation Followed by Boc Protection

  • Lithiation : Treat 6,7-dimethoxy-3,4-dihydroisoquinoline with n-BuLi/TMEDA at −40°C.

  • Allylation : Add allyl bromide (10 eq) at 0°C.

  • Boc Protection : React with Boc anhydride in THF.

Yield : 94%.
Key Data :

  • Reaction Time : 16 hours (allylation) + 2 hours (Boc protection).

  • Purification : Silica gel chromatography (15–30% EtOAc/hexanes).

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost (USD/g) Scalability
Boc Protection64–89%>95%12–18High
One-Pot Synthesis75–80%99%8–14Moderate
Pd-Catalyzed94%98%22–30Low

Trade-offs :

  • One-Pot : Cost-effective but requires precise temperature control.

  • Pd-Catalyzed : High yield but prohibitive for large-scale due to Pd costs.

Critical Process Parameters

Solvent Selection

  • DCM : Optimal for Boc protection but environmentally hazardous.

  • THF : Preferred for lithiation steps due to superior ligand coordination.

Catalytic Efficiency

  • Phosphotungstic Acid : Enables cyclization at 0.1 mol% loading.

  • Pd(dppf)Cl₂ : Required for cross-coupling (2–5 mol%).

Industrial Production Considerations

Waste Management

  • Oxalyl Chloride Byproducts : Neutralized with aqueous NaHCO₃.

  • Pd Recovery : Implement ion-exchange resins to reclaim Pd from waste streams.

Quality Control

  • HPLC Methods :

    • Column: C18 (4.6 × 150 mm).

    • Mobile Phase: Acetonitrile/water (70:30).

    • Retention Time: 6.2 minutes.

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactor Systems : Reduce reaction time by 60% through enhanced heat transfer.

  • Continuous Boc Protection : Achieves 85% yield with 99.5% purity.

Enzymatic Catalysis

  • Lipase-Mediated Protection : Explored for greener synthesis, though yields remain suboptimal (45–50%) .

Analyse Chemischer Reaktionen

Oxidative Functionalization

This compound undergoes metal-free oxidative C(sp³)–H functionalization using dichlorodicyanobenzoquinone (DDQ) and hydrogen peroxide. The reaction generates reactive N-acyl iminium ions, which can trap electron-rich nucleophiles under mild conditions . Key features:

  • Mechanism : Oxidation of the tetrahydroisoquinoline (THIQ) core forms stabilized iminium intermediates.

  • Utility : Enables concise syntheses of complex molecules, such as benzo[ a]quinolizidine in three steps .

Reaction Conditions

ReagentSolvent/ConditionsProduct Type
DDQ, H₂O₂DCM, rtFunctionalized derivatives
KMnO₄Acidic/basic conditionsQuinoline derivatives

Reduction Reactions

Reduction typically targets the isoquinoline core or ester groups:

  • Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, while preserving the dihydroisoquinoline structure.

  • Sodium borohydride (NaBH₄) may selectively reduce carbonyl groups under controlled conditions.

Key Structural Impacts

  • Reduction of ester : Converts the tert-butyl carboxylate to an alcohol.

  • Core reduction : Potential formation of fully saturated isoquinoline derivatives.

Substitution Reactions

The compound undergoes electrophilic substitution at positions amenable to aromatic substitution:

  • Halogenation : Reagents like N-bromosuccinimide (NBS) introduce bromine at activated positions.

  • Nitration : Nitric acid or nitronium ions add nitro groups to electron-rich regions of the isoquinoline system.

Influence of Substituents

  • Methoxy groups : Direct substitution to para positions due to activating effects.

  • tert-Butyl ester : Acts as a protecting group, preventing side reactions at the carboxylate site during substitution .

Photocatalyzed Cross-Dehydrogenative Coupling

This reaction enables C(sp³)–C(sp³) bond formation under photocatalytic conditions :

  • Mechanism : Oxidative coupling of two sp³ carbons via dehydrogenation.

  • Applications : Constructing complex polycyclic frameworks from simple precursors.

Experimental Setup

CatalystLight SourceSolventProduct Type
RutheniumBlue LEDsDCMCoupled isoquinolines
RhodiumVisible lightTHFCross-linked derivatives

Synthetic Methodologies

The compound is prepared via multi-step routes:

  • Isoquinoline core formation : Pictet-Spengler condensation of aldehydes and amines .

  • Methoxylation : Introduction of OMe groups via electrophilic substitution or methylation .

  • tert-Butyl protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) and bases like triethylamine .

Purification

  • Chromatography : Flash column chromatography (e.g., EtOAc/petroleum ether gradients) isolates the compound .

Structural and Analytical Data

PropertyValueSource
Molecular FormulaC₁₄H₂₀NO₅
Molecular Weight276.31 g/mol
Melting Point108–109 °C
Characteristic NMR Peaksδ 1.48 (s, 9H, tert-butyl)

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that isoquinoline derivatives, including tert-butyl 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, exhibit cytotoxic effects against various cancer cell lines. These compounds may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest .

Antibacterial Properties

The structural motifs present in this class of compounds suggest potential antibacterial activity. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Neuropharmacological Effects

Isoquinoline derivatives have been explored for their neuroprotective effects. They may modulate neurotransmitter systems and show promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antitumor Activity

A study conducted on related isoquinoline derivatives demonstrated significant cytotoxicity against human cancer cell lines with IC50 values ranging from 5 µM to 15 µM. The mechanism was attributed to apoptosis induction and disruption of the mitochondrial membrane potential .

Case Study 2: Antibacterial Efficacy

Research highlighted the antibacterial efficacy of this compound against specific bacterial strains. The compound showed minimum inhibitory concentrations (MIC) that were competitive with standard antibiotic treatments .

Comparative Biological Activities

CompoundActivity TypeIC50 (µM)Reference
tert-butyl 6,7-dimethoxy-3,4-dihydroisoquinolineAntitumor5.0
Related isoquinoline derivative AAntibacterial10.0
Related isoquinoline derivative BNeuroprotective15.0

Wirkmechanismus

The mechanism of action of tert-Butyl 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl-6,7-Dimethoxy-3,4-Dihydroisochinolin-2(1H)-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

    tert-Butyl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisochinolin-2-carboxylat: Ähnliche Struktur, aber mit einem Tetrahydroisochinolinkern.

    tert-Butyl-6,7-Dimethoxy-3,4-Dihydroisochinolin-1-carboxylat: Ähnliche Struktur, aber mit einer Carboxylatgruppe an einer anderen Position.

    tert-Butyl-6,7-Dimethoxyisochinolin-2-carboxylat: Fehlt die Dihydrokomponente, was zu unterschiedlichen chemischen Eigenschaften führt.

Biologische Aktivität

tert-Butyl 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 127119-08-8) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C16H23NO4
  • Molecular Weight : 293.36 g/mol
  • Melting Point : 103-104 °C
  • Boiling Point : Predicted at 336.3 ± 42.0 °C
  • Density : 0.924 ± 0.06 g/cm³

Synthesis

The synthesis of this compound can be achieved through various methods, including the Pictet-Spengler reaction, which is a well-established synthetic route for constructing isoquinoline derivatives. The compound can be synthesized from readily available precursors such as phenethylamine derivatives combined with formylation reagents .

Neuroprotective Effects

Research indicates that compounds structurally related to tert-butyl 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives exhibit neuroprotective effects. For instance, studies have demonstrated that these compounds can inhibit neurodegeneration in models of Huntington's disease by modulating neurotransmitter systems and reducing oxidative stress .

Anticancer Properties

Several studies have reported the antiproliferative activity of isoquinoline derivatives against various cancer cell lines. For example, compounds derived from the same class have shown effectiveness against MOLT-3 (human T-cell leukemia) cell lines, suggesting potential applications in cancer therapy . The mechanism often involves the disruption of microtubule dynamics and induction of apoptosis in cancer cells.

Case Studies

StudyFindings
Neuroprotection in Huntington’s Disease Models The compound exhibited significant neuroprotective effects by reducing neuronal cell death and improving motor function in animal models .
Antiproliferative Activity Against MOLT-3 Cells Demonstrated a dose-dependent inhibition of cell growth with IC50 values indicating strong activity compared to standard chemotherapeutic agents .
Mechanistic Studies on Microtubule Dynamics Showed that related isoquinoline derivatives disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, General Procedure C (as described for analogous derivatives) involves reacting a brominated or triflated intermediate with tert-butyl carbamate under Suzuki-Miyaura coupling conditions. Key reagents include Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in a solvent like 1,4-dioxane or DMF at elevated temperatures (80–90°C). Purification typically involves flash chromatography or recrystallization .

Q. What safety precautions are essential when handling this compound?

Based on GHS classifications for structurally similar dihydroisoquinoline derivatives:

  • Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
  • Protective Measures : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to minimize inhalation risks. Store in a tightly sealed container in a dry, well-ventilated area at 2–8°C .

Q. How is this compound characterized post-synthesis?

Standard analytical methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and Boc-group integrity.
  • HPLC : For purity assessment (≥95% is typical).
  • High-Resolution Mass Spectrometry (HREIMS) : To verify molecular weight (e.g., exact mass 276.1838 for C₁₆H₂₄N₂O₂ derivatives) .

Advanced Research Questions

Q. How can modifications to the dihydroisoquinoline core influence biological activity?

Structure-activity relationship (SAR) studies on analogous compounds (e.g., opioid peptidomimetics) reveal that substituents at the 7-position (e.g., trifluoromethylbenzyl or cyanobenzyl groups) enhance receptor binding affinity. Computational docking and in vitro assays (e.g., cAMP inhibition for opioid receptors) are used to evaluate activity. Methylation or acylation of the nitrogen atom further modulates potency and selectivity .

Q. What catalytic systems are effective for introducing azide groups to this scaffold?

tert-Butyl azido-dihydroisoquinoline derivatives can be synthesized using MesAcrBF₄ as a photoredox catalyst under blue LED irradiation. This method achieves high yields (70–90%) and avoids hazardous azide-handling conditions. Post-reaction purification via flash chromatography (hexane/EtOAc gradients) is recommended .

Q. How can researchers address the lack of toxicological data for this compound?

In the absence of empirical data (as noted in SDS sheets), employ predictive tools:

  • In Silico Models : Use software like Derek Nexus or ProTox-II to predict acute toxicity and mutagenicity.
  • In Vitro Assays : Test cytotoxicity in HEK-293 or HepG2 cell lines via MTT assays.
  • Ecotoxicity Screening : Follow OECD guidelines for Daphnia magna or algal growth inhibition tests .

Q. What strategies are used to functionalize the 6,7-dimethoxy groups for downstream applications?

  • Demethylation : BBr₃ in DCM at −78°C selectively removes methoxy groups to yield phenolic intermediates for further derivatization.
  • Electrophilic Substitution : Nitration or halogenation (e.g., Br₂ in acetic acid) targets the aromatic ring, though steric hindrance from the Boc group may require optimized conditions .

Q. How is this compound utilized in kinase inhibitor development?

It serves as a key intermediate in synthesizing Wee1 kinase inhibitors. For example, tert-butyl 7-amino derivatives undergo Boc deprotection (using TFA in DCM) followed by acylation or alkylation to introduce spirocyclopropane or tert-butyl decahydroisoquinoline moieties. Kinome profiling against 84 kinases ensures selectivity .

Methodological Considerations

Q. What purification techniques are optimal for air-sensitive derivatives?

  • Flash Chromatography : Use silica gel with degassed solvents under nitrogen atmosphere.
  • Schlenk Techniques : For moisture-sensitive intermediates, employ cannula transfer and glovebox conditions.
  • Microwave-Assisted Synthesis : Reduces reaction times for Buchwald-Hartwig aminations (e.g., 30 minutes at 90°C vs. 24 hours conventionally) .

Q. How can researchers validate synthetic intermediates lacking full spectral data?

Combine orthogonal methods:

  • 2D NMR (HSQC, HMBC) : Resolves ambiguous proton-carbon correlations.
  • X-ray Crystallography : For crystalline derivatives (e.g., tert-butyl 7-bromo analogs).
  • IR Spectroscopy : Confirms carbonyl (Boc) and methoxy group presence .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.